Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a heterocyclic compound characterized by a complex structure that integrates a pyrido[4,3-d]pyrimidine core with a tert-butyl ester group and a hydroxy functional group. Its molecular formula is and it has a molecular weight of approximately 251.28 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields, particularly in enzyme inhibition and receptor modulation.
This compound falls under the category of pyrido[4,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The compound is classified as an organic heterocyclic compound and is recognized for its potential as a pharmaceutical agent. It is available in various chemical databases and suppliers, highlighting its relevance in research and industry.
The synthesis of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves several synthetic steps:
These methods ensure high yields and purity of the final product while allowing for the introduction of various functional groups that enhance biological activity.
Common reagents used in the synthesis include:
The molecular structure of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate features a pyrido[4,3-d]pyrimidine skeleton with distinct functional groups that confer specific properties:
The compound's InChI key is , which can be used for database searches to find more detailed structural information.
Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism by which Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate exerts its effects largely depends on its application in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of both hydroxy and tert-butyl groups facilitates interactions that stabilize binding through hydrogen bonding and hydrophobic effects.
Research indicates that this compound interacts with various molecular targets involved in critical biological pathways. Its mechanism may involve modulation of signaling pathways relevant to cancer therapy or other diseases where enzyme inhibition is beneficial.
Relevant data from suppliers indicate that the compound should be handled with care due to potential hazards associated with its chemical properties.
The applications of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate are diverse:
The identification of T-butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (IUPAC: tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate) emerged as a strategic advancement in heterocyclic chemistry during the early 2010s, driven by pharmaceutical needs for complex nitrogen-containing scaffolds. This bicyclic system combines pyrimidine and piperidine subunits, offering three-dimensional complexity critical for drug discovery. Its initial significance stemmed from serving as a key synthetic intermediate for generating structurally diverse pharmacophores through selective functionalization at the 2-, 4-, and 6-positions [1]. The commercial availability of this core structure (typically 96% purity) through suppliers like Apollo Scientific Ltd. facilitated broader academic and industrial exploration [1].
Critical milestones in its development centered on synthetic methodology innovations:
Table 1: Key Synthetic Intermediates Derived from the Core Scaffold
Intermediate | CAS Number | Molecular Formula | Primary Role |
---|---|---|---|
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Not Specified | C₁₂H₁₇N₃O₃ | Core scaffold for functionalization |
T-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1056934-87-2 | C₁₂H₁₆ClN₃O₂ | Electrophile for C-N coupling at position 4 |
T-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 635698-56-5 | C₁₂H₁₅Cl₂N₃O₂ | Enables differential substitution at positions 2 and 4 |
T-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1708178-91-9 | C₁₂H₁₇N₃O₃S | Thiol analog for metal coordination or oxidation to disulfides |
This scaffold has evolved into a privileged structure in targeted oncology therapeutics, primarily due to its ability to engage deeply within enzyme allosteric sites. Its significance is exemplified in KRAS-G12D inhibition programs, where derivatives serve as critical warheads. KRAS-G12D mutations drive 20–50% of pancreatic, biliary, and colorectal cancers but historically resisted drug development due to the absence of druggable cysteine residues (unlike G12C mutants) and high intracellular GTP concentrations [2].
Recent structure-based drug design (SBDD) efforts leverage the scaffold’s structural versatility:
Table 2: Structural Analogs and Their Drug Design Applications
Structural Analog | CAS Number | Key Modification | Medicinal Chemistry Application |
---|---|---|---|
T-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1073440-84-2 | C2-methyl group | Improved logP (experimental: ~2.5); enhanced passive diffusion |
T-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1708178-91-9 | C2-thiol group | Metal chelation site; precursor to disulfide linkages |
5,6,7,8-Tetrahydroprodo[3,4-d]pyrimidine core (in KRAS inhibitors) | Not Specified | Ring fusion modification | Occupies SWII pocket via homopiperazine interactions (e.g., inhibitor 10k, IC50 = 9 nM) |
The scaffold transcends its role as a synthetic building block, enabling fundamental studies on allosteric inhibition mechanisms and protein degradation kinetics. Molecular docking simulations (PDB:7RPZ) reveal that derivatives protonated at the diazabicyclo[3.2.1]octane moiety form critical hydrogen bonds with Asp12 and Gly60 of KRAS-G12D—a binding mode distinct from classical GTP-competitive agents [2]. Despite progress, significant research gaps persist:
Table 3: Critical Unmet Research Needs and Proposed Approaches
Research Gap | Current Challenge | Emerging Mitigation Strategies |
---|---|---|
PROTAC membrane permeability | High molecular weight (>800 Da); polar surface area | Linker lipidation; prodrug approaches; alternative E3 ligands |
Synthetic scalability of intermediates | Low yields in amide condensation/Buchwald reactions | Photoredox catalysis; continuous flow hydrogenation |
Selectivity profiling | Limited data on CYP/kinase polypharmacology | Affinity selection-mass spectrometry (AS-MS) screening |
Non-oncological applications | No published studies beyond KRAS inhibition | Virtual screening against neurological/antiviral targets |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5